SERT and NET Binding Affinity: Duloxetine Exhibits 310-Fold Higher NET Affinity Than Venlafaxine
Duloxetine demonstrates substantially greater binding affinity for both serotonin (SERT) and norepinephrine (NET) transporters compared to venlafaxine. In direct head-to-head in vitro competition binding assays using human transporters, duloxetine inhibited NET binding with a Ki of 7.5 nM versus venlafaxine's Ki of 2480 nM—representing a 331-fold difference. For SERT binding, duloxetine exhibited a Ki of 0.8 nM compared to venlafaxine's Ki of 82 nM—a 103-fold difference [1].
| Evidence Dimension | Human norepinephrine transporter (NET) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.5 nM |
| Comparator Or Baseline | Venlafaxine: Ki = 2480 nM |
| Quantified Difference | 331-fold higher affinity |
| Conditions | In vitro radioligand binding assay using human NET expressed in cell lines |
Why This Matters
The 331-fold difference in NET binding affinity dictates that venlafaxine cannot serve as a functional substitute for duloxetine in studies requiring robust noradrenergic modulation.
- [1] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, Shaw JL, Thompson L, Nelson DL, Hemrick-Luecke SK, Wong DT. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology. 2001;25(6):871-880. View Source
